Morazone Morazone Morazone is a member of morpholines.
Brand Name: Vulcanchem
CAS No.: 6536-18-1
VCID: VC0536037
InChI: InChI=1S/C23H27N3O2/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19/h4-13,18,22H,14-16H2,1-3H3
SMILES: CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4
Molecular Formula: C23H27N3O2
Molecular Weight: 377.5 g/mol

Morazone

CAS No.: 6536-18-1

Cat. No.: VC0536037

Molecular Formula: C23H27N3O2

Molecular Weight: 377.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Morazone - 6536-18-1

Specification

CAS No. 6536-18-1
Molecular Formula C23H27N3O2
Molecular Weight 377.5 g/mol
IUPAC Name 1,5-dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenylpyrazol-3-one
Standard InChI InChI=1S/C23H27N3O2/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19/h4-13,18,22H,14-16H2,1-3H3
Standard InChI Key OOGNFQMTGRZRAB-UHFFFAOYSA-N
SMILES CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4
Canonical SMILES CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Morazone’s core structure consists of a pyrazolone ring substituted with methyl groups and a morpholine moiety. The parent compound (C23_{23}H27_{27}N3_{3}O2_{2}) has a molecular weight of 377.48 g/mol, while its hydrochloride form (C23_{23}H28_{28}ClN3_{3}O_{2) increases to 413.94 g/mol due to the addition of a chlorine atom . X-ray crystallography confirms a planar pyrazolone ring fused to a morpholine group, which adopts a chair conformation .

Physical and Solubility Characteristics

PropertyMorazone (Base)Morazone Hydrochloride
Melting Point149–150°C 171–172°C (dec.)
Solubility in WaterSlightly soluble Soluble
Solubility in MethanolFreely soluble Soluble
pKa5.95 (predicted) N/A

The hydrochloride form’s enhanced water solubility facilitates its use in injectable formulations . The base form exhibits lipophilicity (logP ≈ 3.45), enabling blood-brain barrier penetration, which may contribute to central nervous system effects .

Synthesis and Industrial Production

Synthetic Pathways

Morazone is synthesized via a multi-step process beginning with 1-phenyl-2,3-dimethyl-4-morpholinomethyl-5-pyrazolone. Key reactions include:

  • Morpholine Ring Formation: Condensation of 2-phenyl-3-methylmorpholine with 4-chloromethylantipyrine under alkaline conditions .

  • Hydrochloride Salt Preparation: Treatment of the free base with hydrochloric acid in methanol/acetone, yielding crystals with 95% purity .

Industrial production scales this process using continuous flow reactors to optimize yield (∼85%) and minimize byproducts .

Pharmacological Profile

Mechanism of Action

Morazone inhibits both COX-1 and COX-2 isoforms, reducing prostaglandin E2_{2} (PGE2_{2}) synthesis by >70% at 10 μM concentrations . This dual inhibition aligns with its anti-inflammatory and analgesic effects but increases gastrointestinal toxicity risks compared to selective COX-2 inhibitors .

Metabolism and Pharmacokinetics

  • Primary Metabolite: Phenmetrazine (C11_{11}H15_{15}NO), a stimulant accounting for 40–60% of urinary excretion .

  • Half-Life: 6–8 hours, permitting twice-daily dosing .

  • Bioavailability: 90% oral absorption, with peak plasma concentrations achieved within 2 hours .

Comparative Analysis with NSAIDs

ParameterMorazoneIbuprofenDiclofenac
COX-1 InhibitionModerate HighHigh
COX-2 InhibitionModerate LowHigh
Abuse PotentialModerate NoneNone
Plasma Half-Life6–8 hr 2 hr1–2 hr

Morazone’s unique abuse potential stems from phenmetrazine, a schedule II controlled substance in many jurisdictions .

Clinical Applications and Efficacy

Therapeutic Indications

  • Acute Pain: Reduces postoperative pain scores by 50% at 50 mg doses .

  • Rheumatoid Arthritis: Comparable to diclofenac in reducing joint swelling (35% improvement over placebo) .

  • Febrile Conditions: Lowers body temperature by 1.5°C within 3 hours .

Adverse Effects

  • Gastrointestinal: Incidence of ulcers (5%) mirrors non-selective NSAIDs .

  • Central Nervous System: Dizziness (15%) and agitation (8%) linked to phenmetrazine .

Recent Advances and Future Directions

Morpholine Derivatives in Drug Design

The morpholine ring enhances bioavailability and target affinity, as seen in kinase inhibitors like fostamatinib . Morazone’s scaffold could inspire novel COX-2-preferential inhibitors with reduced side effects .

Abuse Deterrence Strategies

Current research focuses on prodrug formulations that limit phenmetrazine release, potentially reviving Morazone’s therapeutic utility .

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